2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate
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Overview
Description
2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzyloxy group, and a chlorobenzyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form 3-((benzyloxy)methyl)piperidine.
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Acylation Reaction: : The next step involves the acylation of the piperidine intermediate with 2-chlorobenzyl chloride in the presence of a base like triethylamine to form N-(2-chlorobenzyl)-3-((benzyloxy)methyl)piperidine.
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Formation of the Acetamide: : The final step involves the reaction of the acylated piperidine with acetic anhydride to form 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide.
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Oxalate Formation: : The compound is then converted to its oxalate salt by reacting it with oxalic acid in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation reactions, potentially forming benzaldehyde derivatives.
Reduction: The piperidine ring can be reduced under hydrogenation conditions to form a more saturated ring structure.
Substitution: The chlorobenzyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for a variety of chemical modifications, making it useful in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperidine ring and the benzyloxy group.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. The piperidine ring is a common motif in many drugs, and the presence of the benzyloxy and chlorobenzyl groups might impart unique biological activities.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate exerts its effects would depend on its specific application. Generally, the piperidine ring can interact with various biological targets, such as neurotransmitter receptors or enzymes, potentially modulating their activity. The benzyloxy group might enhance the compound’s ability to cross cell membranes, while the chlorobenzyl group could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Benzyloxy)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide: Lacks the methyl group on the benzyloxy moiety.
2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(2-fluorobenzyl)acetamide: Substitutes the chlorine atom with a fluorine atom.
Uniqueness
The presence of both the benzyloxy and chlorobenzyl groups in 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(phenylmethoxymethyl)piperidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2.C2H2O4/c23-21-11-5-4-10-20(21)13-24-22(26)15-25-12-6-9-19(14-25)17-27-16-18-7-2-1-3-8-18;3-1(4)2(5)6/h1-5,7-8,10-11,19H,6,9,12-17H2,(H,24,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRAWNLBRAJBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NCC2=CC=CC=C2Cl)COCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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